molecular formula C6H9NO3 B13060469 (3R)-2-oxopiperidine-3-carboxylicacid

(3R)-2-oxopiperidine-3-carboxylicacid

Cat. No.: B13060469
M. Wt: 143.14 g/mol
InChI Key: HQSIETYOWKHBCH-SCSAIBSYSA-N
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Description

Significance of Chiral Piperidine (B6355638) Carboxylic Acids as Fundamental Heterocyclic Scaffolds

The piperidine ring is one of the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active natural products. nih.govnih.gov The introduction of chirality to this scaffold, as seen in chiral piperidine carboxylic acids, dramatically increases its importance and utility in medicinal chemistry and drug design. thieme-connect.comresearchgate.net

Chiral centers are crucial in drug development because the biological systems they interact with, such as enzymes and receptors, are inherently asymmetric. thieme-connect.com The specific three-dimensional arrangement of atoms in a chiral molecule can significantly influence its biological activity, efficacy, and selectivity. thieme-connect.com Enantiomers of a chiral drug can exhibit different pharmacological effects, with one being therapeutic while the other might be inactive or even detrimental.

Advantage in Drug DesignDescription
Modulating Physicochemical Properties The introduction of chiral centers can alter properties like pKa, logD, and logP, which affect a drug's solubility, absorption, and distribution. thieme-connect.comresearchgate.net
Enhancing Biological Activity & Selectivity The precise spatial orientation of functional groups allows for a better fit into the binding sites of target proteins, potentially leading to increased potency and selectivity for the intended target over off-targets. thieme-connect.comresearchgate.net
Improving Pharmacokinetic Profiles Chirality can influence how a drug is metabolized and eliminated from the body, leading to improved pharmacokinetic properties. researchgate.net
Reducing hERG Toxicity Strategic placement of chiral piperidine structures has been shown to help mitigate cardiac toxicity associated with the hERG potassium channel. thieme-connect.comresearchgate.net

Overview of the 2-Oxopiperidine Core Structure as a Versatile Synthetic Target

The 2-oxopiperidine ring, also known as a δ-valerolactam, is a key structural motif and a versatile intermediate in organic synthesis. mdma.ch This cyclic amide is present in numerous natural products and serves as a foundational building block for constructing more complex molecules, particularly substituted piperidines and other alkaloids. mdma.ch

The synthetic utility of the 2-oxopiperidine core stems from the reactivity of its functional groups. The lactam functionality can be manipulated in various ways; for instance, the amide bond can be cleaved, or the carbonyl group can be reduced to afford the corresponding piperidine. nih.gov Furthermore, the carbons adjacent to the carbonyl group and the nitrogen atom can be functionalized, allowing for the introduction of diverse substituents.

Researchers have developed numerous methods for the stereocontrolled synthesis of substituted 2-piperidones, recognizing their value as advanced intermediates. mdma.ch For example, derivatives of 2-oxopiperidine-3-carboxylic acid have been utilized as key substrates in rhodium-catalyzed reactions to build the complex core skeletons of aspidosperma alkaloids. arkat-usa.org This highlights the role of the 2-oxopiperidine structure as a constrained scaffold that enables the precise installation of functional groups and stereocenters, which are then carried forward into a final, more complex target molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(3R)-2-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C6H9NO3/c8-5-4(6(9)10)2-1-3-7-5/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1

InChI Key

HQSIETYOWKHBCH-SCSAIBSYSA-N

Isomeric SMILES

C1C[C@H](C(=O)NC1)C(=O)O

Canonical SMILES

C1CC(C(=O)NC1)C(=O)O

Origin of Product

United States

Chemical Reactivity and Derivatization of 3r 2 Oxopiperidine 3 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of various functionalities and the extension of the carbon skeleton.

Esterification Reactions and Their Stereochemical Implications

Esterification of (3R)-2-oxopiperidine-3-carboxylic acid is a fundamental transformation that not only protects the carboxylic acid but also provides a handle for further modifications. The reaction is typically carried out under standard conditions, such as treatment with an alcohol in the presence of an acid catalyst or by using coupling agents. A common method involves the use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP).

A crucial aspect of the esterification of this chiral substrate is the potential for racemization at the C3 stereocenter. The reaction conditions, particularly the nature of the coupling agent and the temperature, play a significant role in maintaining the stereochemical integrity of the molecule. The use of milder coupling agents and lower reaction temperatures is generally preferred to minimize the risk of epimerization. For instance, the synthesis of ethyl trans-4-(p-fluorophenyl)-1-methyl-2-oxopiperidine-3-carboxylate has been achieved, highlighting that esterification is a viable transformation for this class of compounds. google.com While specific studies on the stereochemical outcome of various esterification methods on (3R)-2-oxopiperidine-3-carboxylic acid are not extensively detailed in the available literature, the principles of stereoconservative transformations in similar chiral carboxylic acids are well-established.

Table 1: Representative Esterification Methods for Carboxylic Acids

Reagent/CatalystAlcoholSolventConditionsStereochemical Outcome
H₂SO₄ (catalytic)MethanolMethanolRefluxPotential for racemization
DCC, DMAPEthanolDichloromethane (B109758)Room TemperatureGenerally good stereochemical retention
Thionyl chloride, then AlcoholPyridine (B92270)Toluene0 °C to Room TemperatureProne to racemization

Amide Bond Formation and Peptide Coupling Strategies

The formation of an amide bond by coupling (3R)-2-oxopiperidine-3-carboxylic acid with an amine or an amino acid is a key strategy for the synthesis of peptidomimetics and other complex molecules. This transformation is typically achieved using a variety of peptide coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine nucleophile. globalresearchonline.net

Commonly employed coupling reagents include carbodiimides like DCC and EDC, often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. globalresearchonline.netcreative-peptides.compeptide.com More advanced phosphonium- and uronium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), offer higher coupling efficiencies and are particularly useful for sterically hindered substrates. peptide.comsigmaaldrich.com The choice of solvent, typically aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM), and the addition of a non-nucleophilic base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are also critical for the success of the coupling reaction. globalresearchonline.net

The stereochemical integrity of the C3 center is of paramount importance during amide bond formation. The selection of the coupling reagent and additives is crucial in preventing epimerization. For instance, the use of HOBt or HOAt is known to effectively suppress racemization by forming an active ester that is less prone to epimerization. creative-peptides.compeptide.com

Table 2: Common Peptide Coupling Reagents and Their Characteristics

Coupling ReagentAdditiveBaseKey Features
DCC/EDCHOBt/HOAtDIEA/NMMCost-effective, but can lead to urea (B33335) byproducts. globalresearchonline.net
HBTU/TBTUHOBtDIEA/NMMHigh coupling efficiency, low racemization. peptide.com
HATUNone requiredDIEA/NMMVery efficient, particularly for hindered couplings, minimal racemization. peptide.comsigmaaldrich.com
PyBOPNone requiredDIEA/NMMGood for solid-phase synthesis, low racemization. sigmaaldrich.com

Derivatization Methods for Advanced Synthetic Intermediates

The carboxylic acid moiety of (3R)-2-oxopiperidine-3-carboxylic acid can be activated and converted into a variety of other functional groups to generate advanced synthetic intermediates. One common strategy is the conversion of the carboxylic acid into an acyl chloride or a mixed anhydride (B1165640). thieme-connect.denih.govgoogle.com

Acyl chlorides can be prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These highly reactive intermediates can then be used in a variety of nucleophilic acyl substitution reactions to form esters, amides, and other derivatives. However, the harsh conditions often required for acyl chloride formation can lead to racemization at the adjacent chiral center.

A milder approach is the formation of a mixed anhydride, typically by reacting the carboxylic acid with an acyl chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a tertiary amine base. thieme-connect.denih.gov Mixed anhydrides are also effective acylating agents and can be used for the synthesis of esters and amides under milder conditions, which helps to preserve the stereochemical integrity of the molecule. These activated intermediates are valuable for constructing more complex molecules and for use in fragment coupling strategies in total synthesis. The derivatization of the closely related pyroglutamic acid into various synthetic intermediates is well-documented and provides a good model for the potential transformations of (3R)-2-oxopiperidine-3-carboxylic acid. researchgate.netmdpi.comnih.gov

Reactions Involving the Lactam Ring System

The lactam ring of (3R)-2-oxopiperidine-3-carboxylic acid also offers opportunities for chemical modification, primarily at the nitrogen atom.

N-Substitutions (Alkylation, Acylation)

The secondary amine of the lactam can undergo N-alkylation and N-acylation to introduce a variety of substituents at the N1 position. These reactions typically require the deprotonation of the lactam nitrogen with a suitable base, followed by reaction with an electrophile.

N-Alkylation: N-alkylation is commonly achieved by treating the lactam with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like DMF or acetonitrile, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govresearchgate.net The choice of base and reaction conditions is important to avoid side reactions. For instance, the N-alkylation of a related ethyl 2-oxopiperidine-3-carboxylate has been demonstrated, indicating the feasibility of this reaction on the piperidone scaffold. google.com

N-Acylation: N-acylation can be accomplished by reacting the lactam with an acyl chloride or an acid anhydride in the presence of a base. This reaction introduces an acyl group onto the lactam nitrogen, forming an N-acyl lactam. N-acyl lactams are useful intermediates as the acyl group can serve as a protecting group or as a handle for further transformations. The synthesis of N-acyl carbazoles from amides provides a general precedent for this type of transformation. beilstein-journals.org

These N-substitution reactions significantly expand the synthetic utility of (3R)-2-oxopiperidine-3-carboxylic acid, allowing for the fine-tuning of its chemical and physical properties and the introduction of diverse structural motifs.

Functionalization at Alpha-Positions to the Carbonyl

The principal alpha-position to the lactam carbonyl in (3R)-2-oxopiperidine-3-carboxylic acid is the C3 carbon, which is also the stereogenic center of the molecule. Functionalization at this position involves the introduction of new substituents, most notably through the formation of carbon-carbon bonds. This allows for the synthesis of a diverse range of chiral 3-substituted δ-lactams, which are valuable precursors for complex nitrogen-containing molecules. acs.org

A significant advancement in this area is the use of nickel-catalyzed reductive coupling reactions. acs.org Research has demonstrated an effective method for coupling Csp²-hybridized organohalides (such as aryl and vinyl halides) with a 3-chloro-δ-lactam precursor. This reaction directly installs a new substituent at the C3 position. The process is typically mediated by a nickel catalyst, often in conjunction with a chiral ligand to influence the stereochemical outcome, and a stoichiometric reductant. The utility of this approach is highlighted by its capacity to introduce a wide variety of functionalized aryl and vinyl groups, thereby creating a library of enantioenriched 3-substituted 2-piperidone (B129406) derivatives. acs.org The choice of chiral ligands, such as modified Bilm ligands, has been identified as a critical factor for achieving high reactivity and enantioselectivity in these transformations. acs.org

The table below illustrates the scope of this nickel-catalyzed functionalization, showcasing the coupling of a protected 3-chloro-2-piperidone with various organohalides.

Organohalide PartnerResulting C3-SubstituentReported YieldEnantiomeric Excess (ee)Reference
4-Bromotoluene4-Methylphenyl85%96% acs.org
4-Bromoanisole4-Methoxyphenyl82%95% acs.org
1-Bromo-4-fluorobenzene4-Fluorophenyl78%97% acs.org
2-Bromonaphthalene2-Naphthyl90%94% acs.org
(E)-β-Bromostyrene(E)-Styrenyl75%92% acs.org

Preservation and Control of Stereochemical Integrity During Chemical Transformations

The stereocenter at the C3 position of (3R)-2-oxopiperidine-3-carboxylic acid is susceptible to racemization (epimerization) because the alpha-proton is acidic due to the adjacent carbonyl group. Consequently, reactions requiring harsh conditions, particularly strong bases or high temperatures, can lead to a loss of stereochemical purity. Therefore, synthetic strategies must be carefully designed to preserve the (R)-configuration.

Chemo-enzymatic Approaches: Biocatalysis offers a powerful solution for maintaining stereochemical integrity. Enzymes operate under mild, physiological conditions (neutral pH, ambient temperature), which minimizes the risk of epimerization. nih.gov Chemo-enzymatic strategies have been developed for the synthesis of substituted chiral piperidines with precise stereochemistry. chemrxiv.orgresearchgate.net One notable example is a one-pot cascade reaction involving an amine oxidase and an ene imine reductase. nih.govacs.orgresearchgate.net This enzymatic system can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with exceptional stereoselectivity. nih.gov Such methods are advantageous as they provide access to complex chiral structures while ensuring the integrity of existing stereocenters. acs.org

Catalyst and Ligand Control: In traditional chemical synthesis, the preservation and control of stereochemistry are often achieved through the use of chiral catalysts and ligands. As seen in the nickel-catalyzed C3-functionalization, the selection of a specific chiral ligand is paramount for directing the reaction to produce the desired enantiomer in high excess. acs.org Similarly, rhodium-catalyzed C-H insertion reactions on piperidine (B6355638) scaffolds have shown that site- and stereoselectivity can be effectively controlled by the careful selection of the catalyst and the nitrogen-protecting group. nih.govnih.gov These catalysts create a chiral environment around the substrate, making the transition state leading to one stereoisomer energetically more favorable than the other, thus ensuring a high degree of stereocontrol.

The following table summarizes key strategies for maintaining stereochemical integrity during the synthesis and derivatization of chiral piperidones.

StrategyMethodologyKey Reagents/ComponentsAdvantageReference
BiocatalysisChemo-enzymatic CascadeAmine Oxidase, Ene Imine Reductase (IRED)Extremely high stereoselectivity (>99% ee) under mild, aqueous conditions, preventing epimerization. nih.govresearchgate.net
Asymmetric CatalysisTransition Metal-Catalyzed Cross-CouplingNickel(II) complex, Chiral Ligands (e.g., Bilm)Allows for direct C-C bond formation while inducing high enantioselectivity (often >95% ee). acs.org
Asymmetric C-H FunctionalizationRhodium-Catalyzed C-H InsertionDirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄), N-protecting groupsEnables functionalization of C-H bonds with high diastereoselectivity and enantioselectivity. nih.govnih.gov

By employing these advanced enzymatic and catalytic methods, chemists can effectively functionalize the (3R)-2-oxopiperidine-3-carboxylic acid scaffold while rigorously controlling its stereochemistry, thereby unlocking its full potential as a chiral intermediate in synthesis.

Strategic Applications of 3r 2 Oxopiperidine 3 Carboxylic Acid As a Chiral Synthon

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and conformational rigidity of (3R)-2-oxopiperidine-3-carboxylic acid make it an exemplary chiral synthon for asymmetric synthesis. Its structure provides a scaffold upon which new stereocenters can be introduced with a high degree of predictability. Synthetic chemists utilize this building block to access enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science.

The lactam and carboxylic acid moieties within the molecule offer multiple sites for chemical modification, allowing for the stereoselective introduction of various substituents. This versatility enables the construction of a diverse array of chiral molecules. The piperidine (B6355638) ring can be further functionalized or serve as a core structure in the synthesis of more complex heterocyclic systems. The strategic manipulation of this chiral building block has led to the development of efficient synthetic routes to valuable compounds that would be challenging to obtain through other methods.

Key Features as a Chiral Building Block:

FeatureDescription
Defined Stereochemistry The (3R) configuration provides a fixed stereochemical reference point.
Rigid Scaffold The piperidine ring restricts conformational freedom, aiding in stereocontrol.
Bifunctional Nature The presence of both a lactam and a carboxylic acid allows for diverse chemical transformations.
Versatility Can be elaborated into a wide range of complex chiral molecules.

Role in the Total Synthesis of Complex Natural Products and Alkaloids

The utility of (3R)-2-oxopiperidine-3-carboxylic acid as a chiral synthon is prominently demonstrated in the total synthesis of complex natural products, particularly alkaloids containing the piperidine motif.

Intermediates in the Synthesis of Indolizidine Alkaloids (e.g., Swainsonine (B1682842), Castanospermine)

Indolizidine alkaloids, such as swainsonine and castanospermine, are known for their potent biological activities, including glycosidase inhibition. The synthesis of these polyhydroxylated alkaloids requires precise control over multiple stereocenters. Chiral piperidine derivatives are key intermediates in many synthetic routes to these compounds. acs.org Although specific syntheses commencing directly from (3R)-2-oxopiperidine-3-carboxylic acid are not frequently reported, the structural features of this synthon make it a highly relevant starting point for the stereoselective synthesis of the indolizidine core. The functional handles on the piperidine ring allow for the systematic introduction of the required hydroxyl groups and the annulation of the second ring to form the bicyclic indolizidine system.

General Utility in Piperidine-Containing Bioactive Molecule Synthesis

The piperidine ring is a prevalent structural motif in a vast number of biologically active molecules and pharmaceuticals. nih.govajchem-a.comresearchgate.netresearchgate.netbohrium.com The ability to introduce this ring system with a defined stereochemistry is therefore of great importance in drug discovery and development. (3R)-2-Oxopiperidine-3-carboxylic acid serves as a valuable starting material for the synthesis of a wide range of enantiomerically pure piperidine-containing compounds. Its utility extends beyond natural product synthesis to the creation of novel therapeutic agents and molecular probes for chemical biology research. The predictable stereochemical control offered by this chiral synthon allows for the systematic exploration of structure-activity relationships in piperidine-based drug candidates.

Incorporation into Peptidomimetics and Constrained Peptide Analogs

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. The incorporation of conformationally constrained amino acid analogs is a common strategy in the design of peptidomimetics. (3R)-2-Oxopiperidine-3-carboxylic acid, as a cyclic amino acid analog, can be integrated into peptide sequences to introduce conformational rigidity. nih.govnih.govpepdd.comforesight.orgacs.org

Applications in Peptidomimetics:

ApplicationDescription
Conformational Constraint The rigid piperidine ring restricts the flexibility of the peptide backbone.
Induction of Specific Folds Can promote the adoption of specific secondary structures, such as turns.
Enhanced Stability The cyclic nature can protect against enzymatic degradation.
Improved Binding Affinity Pre-organization of the pharmacophore can lead to stronger interactions with biological targets.

Advanced Spectroscopic and Structural Characterization Studies

Methodologies for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule is a fundamental aspect of its characterization. For (3R)-2-oxopiperidine-3-carboxylic acid, several powerful techniques can be employed to unequivocally establish the stereochemistry at the C3 position.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is particularly well-suited for determining the absolute configuration of molecules in solution. nih.gov The process involves measuring the experimental VCD spectrum of the compound and comparing it to the quantum chemically calculated spectrum for a known configuration (e.g., the R-configuration). nih.govschrodinger.com A good correlation between the experimental and calculated spectra confirms the absolute configuration. researchgate.net For complex molecules, this method can be sensitive enough to determine the configuration of a single stereocenter even in the presence of multiple others and in flexible ring systems. nih.gov The accuracy of the calculated spectrum is highly dependent on identifying the correct conformational isomers and their relative populations in solution. schrodinger.com

X-ray Crystallography: Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. nih.goved.ac.uk This technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. thieme-connect.de By carefully analyzing the intensities of Bijvoet pairs (reflections that are mirror images of each other), the absolute structure of the molecule can be determined. nih.goved.ac.uk The Flack parameter is a critical value in this analysis; a value close to zero for a given enantiomer confirms its absolute configuration. nih.gov This method provides an unambiguous assignment of the stereochemistry in the solid state. thieme-connect.de

Methodology Principle State Advantages Limitations
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized infrared lightSolutionProvides conformational information in solution; does not require crystallizationComputationally intensive; accuracy depends on conformational analysis
X-ray CrystallographyAnomalous dispersion of X-rays by a single crystalSolidUnambiguous determination of absolute configurationRequires a high-quality single crystal

Conformational Analysis of the 2-Oxopiperidine Ring

The 2-oxopiperidine ring, a core structural feature of (3R)-2-oxopiperidine-3-carboxylic acid, is not planar and can adopt various conformations. Understanding the preferred conformation and the dynamics of ring inversion is crucial for comprehending its interactions and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformational equilibrium of cyclic compounds like piperidine (B6355638) derivatives in solution. researchgate.net For the parent compound, piperidine-3-carboxylic acid (nipecotic acid), low-temperature NMR studies have shown that the interconversion between the two chair conformations can be slowed sufficiently to resolve the spectra of individual conformers. researchgate.net This allows for the determination of conformer populations and the free energy differences between them. researchgate.net

Conformer Position of Carboxylic Acid Group Potential Stabilizing/Destabilizing Factors
Chair 1AxialPotential for intramolecular hydrogen bonding; 1,3-diaxial interactions
Chair 2EquatorialReduced steric hindrance

Spectroscopic Techniques for Structural Elucidation of Derivatized Compounds

Chemical modification of the carboxylic acid group in (3R)-2-oxopiperidine-3-carboxylic acid, for instance, through esterification or amidation, leads to derivatives with altered properties. Spectroscopic techniques are essential for confirming the successful synthesis and elucidating the structures of these new compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying key functional groups. In derivatives of (3R)-2-oxopiperidine-3-carboxylic acid, the characteristic absorption bands of the newly formed functional groups can be readily identified. For example, in the case of an ethyl ester derivative, one would expect to see a strong carbonyl (C=O) stretching band for the ester group, typically in the range of 1735-1750 cm⁻¹, in addition to the amide carbonyl stretch of the 2-oxopiperidine ring around 1670 cm⁻¹. arkat-usa.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. rsc.org In the ¹H NMR spectrum of a derivatized compound, new signals corresponding to the protons of the added chemical moiety will appear. For instance, an ethyl ester derivative would show a characteristic quartet and triplet corresponding to the -OCH₂CH₃ group. arkat-usa.org Similarly, in the ¹³C NMR spectrum, new resonances for the carbons of the ester or amide group would be observed. arkat-usa.orglibretexts.org The chemical shifts of the protons and carbons within the 2-oxopiperidine ring may also be altered upon derivatization, providing further evidence of the structural changes.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the derivatized compound, which in turn allows for the confirmation of its elemental composition. arkat-usa.org

The following table summarizes the expected spectroscopic data for a representative derivative, ethyl 3-(2-benzyloxy-ethyl)-2-oxo-piperidine-3-carboxylate, based on published findings. arkat-usa.org

Spectroscopic Technique Key Observances for Ethyl 3-(2-benzyloxy-ethyl)-2-oxo-piperidine-3-carboxylate
IR (neat) 1729 cm⁻¹ (ester C=O), 1669 cm⁻¹ (amide C=O) arkat-usa.org
¹H NMR (CDCl₃) Signals corresponding to the piperidine ring protons, the ethyl ester protons, and the 2-benzyloxy-ethyl group protons. arkat-usa.org
¹³C NMR (CDCl₃) Resonances for the carbons of the piperidine ring, the ethyl ester, and the 2-benzyloxy-ethyl group. arkat-usa.org
HRMS Calculation of the exact mass to confirm the molecular formula. arkat-usa.org

Computational and Theoretical Investigations of 3r 2 Oxopiperidine 3 Carboxylic Acid

Quantum Mechanical Studies of Reaction Mechanisms and Energy Landscapes

Quantum mechanical (QM) calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed examination of transition states and reaction intermediates. While specific QM studies on the reaction mechanisms involving (3R)-2-oxopiperidine-3-carboxylic acid are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of analogous systems.

One pertinent example is the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids to form 2'-oxopiperidine-containing β-amino acids. nih.gov A quantum mechanical study of this transformation, which involves the contraction of a seven-membered ring to a six-membered piperidine (B6355638) ring, revealed a concerted mechanism. nih.gov Density Functional Theory (DFT) calculations suggested that the presence of a carboxylic acid group, similar to the one in (3R)-2-oxopiperidine-3-carboxylic acid, plays a crucial role in facilitating the rearrangement through intramolecular catalysis. nih.gov The study also highlighted the role of a catalytic water molecule in lowering the energy of the transition state. nih.gov

These findings suggest that for reactions involving (3R)-2-oxopiperidine-3-carboxylic acid, the carboxylic acid moiety is likely to be an active participant, influencing reaction pathways and energetics. Future QM studies could focus on mapping the energy landscapes for various reactions, such as its synthesis or degradation, to identify the most favorable pathways and the structures of key transition states.

Molecular Modeling and Conformational Analysis

The biological activity and chemical reactivity of (3R)-2-oxopiperidine-3-carboxylic acid are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling and conformational analysis provide a means to explore the accessible shapes of the molecule and their relative energies.

The piperidine ring, a core component of the molecule, typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the oxo group at the 2-position and the carboxylic acid group at the 3-position introduces complexities to its conformational landscape. The planarity of the amide bond within the lactam ring flattens the chair conformation to some extent.

Computational methods, such as molecular mechanics and quantum mechanics, can be employed to perform a systematic conformational search. This would involve rotating the rotatable bonds, primarily the C-C bond connecting the carboxylic acid group to the ring, and evaluating the energy of each resulting conformer. The results of such an analysis would likely reveal a set of low-energy conformers, with the orientation of the carboxylic acid group (axial vs. equatorial) being a key determinant of their relative stability. The interplay of steric hindrance and potential intramolecular hydrogen bonding between the carboxylic acid group and the lactam moiety would be a critical factor in determining the preferred conformation.

A comprehensive conformational analysis would provide a foundation for understanding how (3R)-2-oxopiperidine-3-carboxylic acid interacts with biological targets, such as enzymes or receptors, and how its shape influences its reactivity in chemical synthesis.

Prediction and Rationalization of Stereoselectivity in Synthetic Pathways

The synthesis of enantiomerically pure compounds like (3R)-2-oxopiperidine-3-carboxylic acid is a significant challenge in organic chemistry. Computational chemistry offers powerful tools for predicting and rationalizing the stereochemical outcome of synthetic reactions.

These calculations can provide a detailed understanding of the factors that control stereoselectivity, such as steric hindrance, electronic effects, and the influence of chiral auxiliaries or catalysts. benjamin-bouvier.fr For instance, in the alkylation of 2-oxopiperazines, computational analysis revealed that the enantiofacial discrimination is a result of a delicate balance between steric hindrance and the conformational control of the piperazine ring. benjamin-bouvier.fr

Similar computational approaches could be applied to the synthetic routes for (3R)-2-oxopiperidine-3-carboxylic acid to optimize reaction conditions and design more efficient and selective syntheses.

Analysis of Noncovalent Interactions and Their Influence on Structure and Reactivity

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, play a crucial role in determining the structure, stability, and reactivity of molecules. For (3R)-2-oxopiperidine-3-carboxylic acid, both intramolecular and intermolecular noncovalent interactions are significant.

Intermolecular Interactions: In the solid state and in solution, (3R)-2-oxopiperidine-3-carboxylic acid molecules can interact with each other and with solvent molecules through a network of noncovalent interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the lactam group also has hydrogen bonding capabilities. These interactions are critical in determining the crystal packing of the molecule and its solubility in different solvents.

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, can be used to visualize and quantify these weak interactions. These analyses can provide a detailed picture of the bonding patterns and their influence on the molecular properties. While specific studies on this compound are lacking, research on other heterocyclic systems has demonstrated the power of these methods in understanding the role of noncovalent interactions. mdpi.comnih.gov

Theoretical Insights into Intramolecular Catalysis

The presence of both a carboxylic acid group and a lactam moiety within the same molecule raises the possibility of intramolecular catalysis, where one functional group assists a reaction occurring at another site within the same molecule.

Theoretical studies on the rearrangement of 4-carboxy-2-oxoazepane to a 2'-oxopiperidine derivative provide a compelling example of intramolecular catalysis that is highly relevant to (3R)-2-oxopiperidine-3-carboxylic acid. nih.gov In this study, DFT calculations showed that the carboxylic acid group directly participates in the reaction mechanism, facilitating the cleavage of an amide bond and the formation of the new six-membered ring. nih.gov The calculations indicated that the carboxylic acid acts as a proton shuttle, lowering the activation energy of the reaction. nih.gov

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